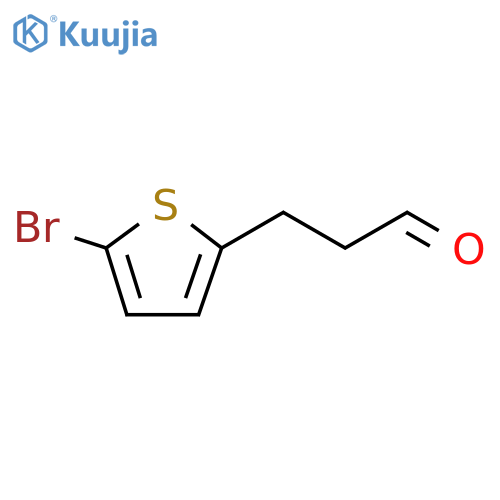Cas no 157270-19-4 (3-(5-bromothiophen-2-yl)propanal)

157270-19-4 structure
商品名:3-(5-bromothiophen-2-yl)propanal
3-(5-bromothiophen-2-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromothiophen-2-yl)propanal
- 2-Thiophenepropanal, 5-bromo-
- 157270-19-4
- AKOS011896511
- SCHEMBL8645292
- EN300-1913759
- CS-0350348
-
- インチ: 1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-5H,1-2H2
- InChIKey: CNWJNMSFULGRMF-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(Br)S1)CC=O
計算された属性
- せいみつぶんしりょう: 217.94
- どういたいしつりょう: 217.94
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 45.3A^2
じっけんとくせい
- 密度みつど: 1.545±0.06 g/cm3(Predicted)
- ふってん: 263.7±25.0 °C(Predicted)
3-(5-bromothiophen-2-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913759-0.1g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.1g |
$490.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-1.0g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 1g |
$884.0 | 2023-06-01 | ||
| Enamine | EN300-1913759-2.5g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 2.5g |
$1089.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-0.25g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.25g |
$513.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-5g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 5g |
$1614.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-1g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 1g |
$557.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-10g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 10g |
$2393.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-0.05g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.05g |
$468.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-0.5g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 0.5g |
$535.0 | 2023-09-17 | ||
| Enamine | EN300-1913759-5.0g |
3-(5-bromothiophen-2-yl)propanal |
157270-19-4 | 5g |
$2566.0 | 2023-06-01 |
3-(5-bromothiophen-2-yl)propanal 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
157270-19-4 (3-(5-bromothiophen-2-yl)propanal) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
